(S)-2-Amino-2-(2-methoxyphenyl)acetic acid (S)-2-Amino-2-(2-methoxyphenyl)acetic acid (S)-Amino-(2-methoxy-phenyl)-acetic Acid is a homochiral α-arylglycine that can be asymmetrically synthesized from substituted aryl trichloromethyl ketones and CBS-catecholborane reagent.

Brand Name: Vulcanchem
CAS No.: 103889-86-7
VCID: VC21084153
InChI: InChI=1S/C9H11NO3/c1-13-7-5-3-2-4-6(7)8(10)9(11)12/h2-5,8H,10H2,1H3,(H,11,12)/t8-/m0/s1
SMILES: COC1=CC=CC=C1C(C(=O)O)N
Molecular Formula: C9H11NO3
Molecular Weight: 181.19 g/mol

(S)-2-Amino-2-(2-methoxyphenyl)acetic acid

CAS No.: 103889-86-7

Cat. No.: VC21084153

Molecular Formula: C9H11NO3

Molecular Weight: 181.19 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Amino-2-(2-methoxyphenyl)acetic acid - 103889-86-7

Specification

Description (S)-Amino-(2-methoxy-phenyl)-acetic Acid is a homochiral α-arylglycine that can be asymmetrically synthesized from substituted aryl trichloromethyl ketones and CBS-catecholborane reagent.

CAS No. 103889-86-7
Molecular Formula C9H11NO3
Molecular Weight 181.19 g/mol
IUPAC Name (2S)-2-amino-2-(2-methoxyphenyl)acetic acid
Standard InChI InChI=1S/C9H11NO3/c1-13-7-5-3-2-4-6(7)8(10)9(11)12/h2-5,8H,10H2,1H3,(H,11,12)/t8-/m0/s1
Standard InChI Key DQSACLYOIBPCJU-QMMMGPOBSA-N
Isomeric SMILES COC1=CC=CC=C1[C@@H](C(=O)[O-])[NH3+]
SMILES COC1=CC=CC=C1C(C(=O)O)N
Canonical SMILES COC1=CC=CC=C1C(C(=O)[O-])[NH3+]

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